2-己基-4-戊炔酸

描述

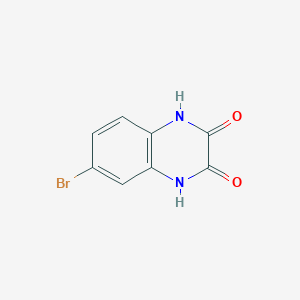

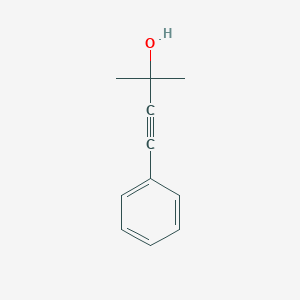

2-Hexyl-4-Pentynoic Acid is a derivative of valproic acid, known for its significant neuroprotective properties. This compound is notable for its ability to inhibit histone deacetylases (HDAC) and induce heat shock protein 70 (HSP70), making it a valuable tool in neuroprotection and epigenetic studies .

科学研究应用

2-己基-4-戊炔酸在科学研究中具有广泛的应用:

化学: 由于其炔烃基团,它被用作点击化学中的试剂,促进了复杂分子的合成。

生物学: 研究了其通过抑制 HDAC 调节基因表达的作用,导致组蛋白乙酰化发生变化。

医学: 研究了其神经保护作用,特别是在预防神经元细胞中谷氨酸引起的兴奋性毒性。

作用机制

2-己基-4-戊炔酸发挥作用的主要机制是通过抑制组蛋白脱乙酰酶 (HDAC)。这种抑制导致组蛋白乙酰化增加,从而导致更松散的染色质结构和改变的基因表达。 此外,热休克蛋白 70 (HSP70) 的诱导通过稳定蛋白质和防止聚集来提供神经保护 .

类似化合物:

丙戊酸: 一种众所周知的 HDAC 抑制剂,在癫痫和情绪障碍中具有广泛的应用。

丁酸: 另一种 HDAC 抑制剂,在癌症治疗和基因表达研究中发挥作用。

曲古霉素 A: 一种有效的 HDAC 抑制剂,广泛用于研究表观遗传调控。

独特性: 2-己基-4-戊炔酸的独特之处在于其在抑制 HDAC 和诱导 HSP70 中的双重作用,提供了表观遗传调控和神经保护的组合,这在其他类似化合物中并不常见 .

安全和危害

生化分析

Biochemical Properties

2-Hexyl-4-pentynoic Acid plays a significant role in biochemical reactions by inhibiting HDAC activity with an IC50 value of 13 μM, which is much more potent than valproic acid . This inhibition leads to histone hyperacetylation, which can affect gene expression by altering chromatin structure . Additionally, 2-Hexyl-4-pentynoic Acid induces the expression of heat shock proteins (HSP70), providing neuroprotection against glutamate-induced excitotoxicity . The compound interacts with various enzymes and proteins, including HDACs and HSP70, through binding interactions that modulate their activity .

Cellular Effects

2-Hexyl-4-pentynoic Acid has been shown to influence various cellular processes. In cultured neurons, it causes histone hyperacetylation and protects against glutamate-induced excitotoxicity . In breast cancer cells, 2-Hexyl-4-pentynoic Acid inhibits cell growth and sensitizes the cells to hydroxyurea by interfering with DNA repair mechanisms . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HDACs and inducing HSP70 .

Molecular Mechanism

At the molecular level, 2-Hexyl-4-pentynoic Acid exerts its effects primarily through HDAC inhibition, leading to increased histone acetylation and altered gene expression . This compound also induces the expression of HSP70, which provides neuroprotection and enhances cellular stress responses . Additionally, 2-Hexyl-4-pentynoic Acid has been shown to interfere with DNA repair proteins, such as BRCA1 and Rad51, by reducing their stability and half-life . These interactions contribute to its radiosensitizing properties in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hexyl-4-pentynoic Acid have been observed to change over time. The compound is stable at room temperature and induces histone hyperacetylation in cerebellar granule cells at concentrations as low as 5 μM . Long-term studies have shown that 2-Hexyl-4-pentynoic Acid can maintain its neuroprotective effects and continue to modulate gene expression and cellular stress responses over extended periods .

Dosage Effects in Animal Models

The effects of 2-Hexyl-4-pentynoic Acid vary with different dosages in animal models. At low concentrations (15 μM), it has been shown to have similar effects to high concentrations of valproic acid (500 μM) in inhibiting breast cancer cell growth and sensitizing the cells to hydroxyurea . Higher doses may lead to increased adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-Hexyl-4-pentynoic Acid is involved in metabolic pathways that include interactions with enzymes such as HDACs and cofactors that modulate its activity . The compound’s inhibition of HDACs leads to changes in metabolic flux and metabolite levels, affecting cellular metabolism and gene expression .

Transport and Distribution

Within cells and tissues, 2-Hexyl-4-pentynoic Acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

2-Hexyl-4-pentynoic Acid is localized within specific subcellular compartments, where it exerts its effects on histone acetylation and gene expression . The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to particular organelles, such as the nucleus, where it can modulate chromatin structure and function .

准备方法

合成路线和反应条件: 2-己基-4-戊炔酸的合成通常涉及在碱性条件下,用己基卤代烃烷基化合适的炔烃前体。反应通常在氢化钠或叔丁醇钾等强碱存在下进行,然后进行酸性处理以得到所需的酸。

工业生产方法: 虽然关于 2-己基-4-戊炔酸大规模生产的具体工业方法没有得到很好的记录,但总体方法将涉及优化实验室合成以进行放大。这包括确保高纯度起始材料的可用性、有效的反应条件以及有效的纯化技术,以达到所需的产物质量。

反应类型:

氧化: 2-己基-4-戊炔酸可以进行氧化反应,通常根据所使用的氧化剂形成羧酸或酮。

还原: 炔烃基团的还原可以导致烯烃或烷烃的形成,具体取决于条件和所采用的催化剂。

取代: 该化合物可以参与亲核取代反应,特别是在炔烃碳处,它可以与亲核试剂(如叠氮化物)在铜催化的叠氮化物-炔烃环加成 (CuAAC) 反应中反应。

常用试剂和条件:

氧化: 高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 在酸性或碱性介质中。

还原: 钯碳 (Pd/C) 上的氢气 (H₂) 或氢化锂铝 (LiAlH₄)。

取代: CuAAC 反应中作为催化剂的碘化亚铜 (CuI)。

主要产物:

氧化: 羧酸或酮。

还原: 烯烃或烷烃。

取代: CuAAC 反应中的三唑。

相似化合物的比较

Valproic Acid: A well-known HDAC inhibitor with broad applications in epilepsy and mood disorders.

Butyric Acid: Another HDAC inhibitor with roles in cancer therapy and gene expression studies.

Trichostatin A: A potent HDAC inhibitor used extensively in research to study epigenetic regulation.

Uniqueness: 2-Hexyl-4-Pentynoic Acid is unique due to its dual role in HDAC inhibition and HSP70 induction, providing a combination of epigenetic modulation and neuroprotection that is not commonly found in other similar compounds .

属性

IUPAC Name |

2-prop-2-ynyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQSBRQHALCSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

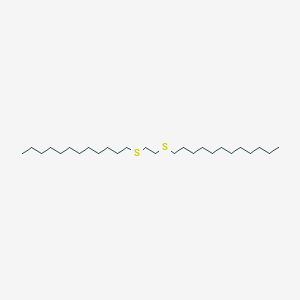

CCCCCCC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914685 | |

| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96017-59-3 | |

| Record name | Octanoic acid, 2-(2-propyn-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexyl-4-pentynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does HPTA exert its radiosensitizing effect in breast cancer cells?

A1: Research indicates that HPTA enhances the sensitivity of breast cancer cells to radiotherapy by hindering the DNA damage repair process. Specifically, HPTA targets the BRCA1-Rad51-mediated homologous recombination pathway, a crucial mechanism for repairing double-strand DNA breaks. [] This inhibition of DNA repair makes cancer cells more susceptible to the damaging effects of radiation. []

Q2: What is the mechanism by which HPTA disrupts the BRCA1-Rad51-mediated homologous recombination pathway?

A2: Studies suggest that HPTA affects the stability of key proteins involved in this pathway, namely BRCA1 and Rad51. HPTA was found to reduce the half-life of these proteins, potentially leading to their degradation and subsequent impairment of the homologous recombination repair mechanism. [] This disruption ultimately enhances the sensitivity of breast cancer cells to radiation therapy.

Q3: Has HPTA demonstrated efficacy in preclinical models of breast cancer?

A3: Research has shown that HPTA exhibits radiosensitizing effects in both in vitro and in vivo models of breast cancer. In cell culture studies, HPTA enhanced the cytotoxic effects of radiation in various breast cancer cell lines, including MCF7, EUFA423, HCC1937, and a DMBA-induced rat breast cancer-derived primary culture cell line. [] Furthermore, HPTA demonstrated significant radiosensitizing activity in a DMBA-induced breast cancer rat model. [] These findings suggest that HPTA holds promise as a potential therapeutic agent for enhancing the efficacy of radiotherapy in breast cancer treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)